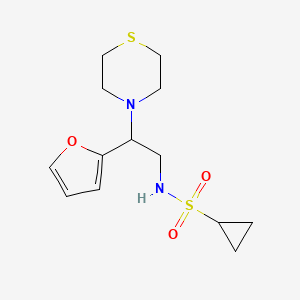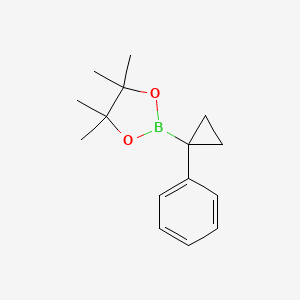![molecular formula C13H26N2O2 B2765047 Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate CAS No. 2460740-55-8](/img/structure/B2765047.png)
Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis
Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate and its analogues play a critical role in the enantioselective synthesis of various compounds, including carbocyclic analogues of 2′-deoxyribonucleotides. These compounds serve as important intermediates for synthesizing structures that closely mimic natural nucleotides, which are essential for a wide range of biological processes. The crystal structure of one such intermediate confirms its utility in preserving the desired stereochemistry, making it invaluable for precise synthetic applications (Ober et al., 2004).
Adsorption and Environmental Applications
The compound's derivatives have been studied for environmental applications, such as the removal of volatile organic compounds (VOCs) from the air. For instance, the adsorption capacity of activated carbon for methyl tert-butyl ether (MTBE), a compound structurally related to this compound, is significantly influenced by the presence of other compounds, highlighting the complexity of environmental remediation efforts (Gironi & Piemonte, 2011).
Sensory Materials for Acid Vapors Detection
Innovative uses of tert-butyl carbazole derivatives in creating sensory materials for detecting volatile acid vapors demonstrate the versatility of this chemical class. These materials, capable of emitting strong blue light upon exposure to acid vapors, leverage the structural properties of tert-butyl moieties for efficient analyte adsorption and diffusion. This finding opens new avenues for developing efficient chemosensors for environmental monitoring and safety applications (Sun et al., 2015).
Synthetic Intermediates for Factor Xa Inhibitors
The stereoselective synthesis of specific stereoisomers of tert-butyl carbamate derivatives underscores their importance as key intermediates in the development of Factor Xa inhibitors. These compounds are pivotal in creating new anticoagulant drugs, showcasing the role of this compound analogues in medicinal chemistry and pharmacology (Wang et al., 2017).
Advanced Material Science Applications
The formation of organogels and nanofibers using tert-butyl carbazole derivatives exemplifies the application of these compounds in material science. The ability to form structured, self-assembling materials under specific conditions points to their potential in creating novel nanostructured materials for a range of applications, from nanotechnology to electronics (Sun et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-9-7-6-8-10(11)14-4/h10-11,14H,6-9H2,1-5H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLOSKCKBZUWFU-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCCC1NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCCC[C@H]1NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone](/img/structure/B2764964.png)
![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)
![Methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2764966.png)
![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)
![7-cyclopropyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2764970.png)

![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)




![(Z)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B2764982.png)


